Fimepinostat

Catalog No.
S548375
CAS No.
1339928-25-4
M.F
C23H24N8O4S
M. Wt
508.55
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fimepinostat

CAS Number

1339928-25-4

Product Name

Fimepinostat

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide

Molecular Formula

C23H24N8O4S

Molecular Weight

508.55

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N

SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

CUDC907; CUDC 907; CUDC-907; fimepinostat;

Description

The exact mass of the compound Fimepinostat is 508.16412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fimepinostat, also known as CUDC-907, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting histone deacetylases (HDACs) []. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA within the cell. By inhibiting HDACs, fimepinostat can potentially alter gene expression patterns in cancer cells, leading to their death or growth arrest [].

Fimepinostat as an HDAC inhibitor

Fimepinostat is classified as a pan-HDAC inhibitor, meaning it can block the activity of multiple HDAC subtypes []. This broad targeting approach is believed to be advantageous as cancer cells often rely on the function of several HDACs. Research suggests that fimepinostat can inhibit HDACs 1, 2, 3, 4, 6, and 10, potentially leading to a more comprehensive effect on cancer cell gene expression.

Investigational Use in Cancer Treatment

Fimepinostat is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers, including:

  • Diffuse large B-cell lymphoma (DLBCL) []
  • High-grade glioma (HGG) []
  • Other hematological malignancies

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

508.16412

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cudc-907

Dates

Modify: 2023-08-15
1: Qian C, Lai CJ, Bao R, Wang DG, Wang J, Xu GX, Atoyan R, Qu H, Yin L, Samson M, Zifcak B, Ma AW, DellaRocca S, Borek M, Zhai HX, Cai X, Voi M. Cancer network  disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling. Clin Cancer Res. 2012 Aug 1;18(15):4104-13. doi: 10.1158/1078-0432.CCR-12-0055. Epub 2012 Jun 12. PubMed PMID: 22693356.

Explore Compound Types